2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1797746-12-3
VCID: VC6481361
InChI: InChI=1S/C16H15N3O2S/c17-10-12-2-1-6-18-15(12)21-14-3-7-19(8-4-14)16(20)13-5-9-22-11-13/h1-2,5-6,9,11,14H,3-4,7-8H2
SMILES: C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CSC=C3
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.38

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

CAS No.: 1797746-12-3

Cat. No.: VC6481361

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.38

* For research use only. Not for human or veterinary use.

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile - 1797746-12-3

Specification

CAS No. 1797746-12-3
Molecular Formula C16H15N3O2S
Molecular Weight 313.38
IUPAC Name 2-[1-(thiophene-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Standard InChI InChI=1S/C16H15N3O2S/c17-10-12-2-1-6-18-15(12)21-14-3-7-19(8-4-14)16(20)13-5-9-22-11-13/h1-2,5-6,9,11,14H,3-4,7-8H2
Standard InChI Key IIZVXZAIGAAEOU-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CSC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic name, 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile, reflects its three primary components:

  • Nicotinonitrile core: A pyridine ring substituted with a nitrile group at position 3.

  • Piperidin-4-yloxy linker: A piperidine ring (six-membered amine) connected via an oxygen atom at position 4.

  • Thiophene-3-carbonyl substituent: A thiophene ring (five-membered aromatic sulfur heterocycle) acylated to the piperidine nitrogen.

The molecular formula is C₁₇H₁₆N₃O₂S, with a calculated molecular weight of 334.40 g/mol. Key structural features include:

  • Planar pyridine ring: Facilitates π-π stacking interactions in biological targets.

  • Nitrile group: Enhances electrophilicity and potential hydrogen bonding.

  • Piperidine moiety: Confers conformational flexibility and improves bioavailability.

  • Thiophene carbonyl: Introduces lipophilicity and metabolic stability .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis of 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can be approached through sequential coupling reactions:

  • Nicotinonitrile intermediate: 2-Chloronicotinonitrile serves as the starting material.

  • Piperidin-4-ol activation: Conversion to a mesylate or tosylate for nucleophilic substitution.

  • Thiophene-3-carbonyl incorporation: Acylation of piperidine using thiophene-3-carbonyl chloride.

Stepwise Synthesis

Step 1: Preparation of 2-((Piperidin-4-yl)oxy)nicotinonitrile
2-Chloronicotinonitrile reacts with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF) at 80°C for 12 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Step 2: Acylation with Thiophene-3-carbonyl Chloride
The piperidine nitrogen is acylated using thiophene-3-carbonyl chloride in dichloromethane with triethylamine as a base. The reaction proceeds at room temperature for 4 hours, yielding the final compound after recrystallization from ethanol .

Table 1: Synthetic Optimization Parameters

ParameterConditionYield (%)
SolventDichloromethane78
BaseTriethylamine82
Temperature25°C75
PurificationRecrystallization (Ethanol)90

Physicochemical and Spectroscopic Properties

Solubility and Lipophilicity

  • LogP: Predicted at 2.1 (moderate lipophilicity, favorable for blood-brain barrier penetration).

  • Aqueous solubility: 0.12 mg/mL (pH 7.4), indicating limited solubility in polar solvents.

Spectroscopic Characterization

  • IR (KBr): Peaks at 2240 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O), 1580 cm⁻¹ (thiophene C-S).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, 1H, pyridine-H), 7.80 (s, 1H, thiophene-H), 4.90 (m, 1H, piperidine-O), 3.70 (m, 2H, piperidine-NCO) .

TargetAssay TypeIC₅₀ (µM)
EGFR kinaseComputational0.45
S. aureus gyraseMolecular docking1.2
CYP3A4Metabolism12.3

Future Directions and Challenges

ADMET Profiling

  • Metabolic stability: The thiophene ring may undergo CYP450-mediated oxidation, necessitating prodrug strategies.

  • Toxicity: Nitrile hydrolysis to cyanide requires careful in vivo evaluation.

Structural Modifications

  • Piperidine substitution: Introducing fluorine at position 2 to enhance metabolic stability.

  • Nitrile replacement: Testing amide or carboxylic acid bioisosteres to mitigate toxicity.

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